Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate
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Overview
Description
Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-furyl]benzoate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a furan ring, and a benzoate ester. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-furyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Construction of the Pyrido[1,2-a][1,3]benzimidazole Core: This step involves the condensation of appropriate precursors to form the pyrido[1,2-a][1,3]benzimidazole core, which is crucial for the compound’s biological activity.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-furyl]benzoate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester and furan ring positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications .
Scientific Research Applications
Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-furyl]benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-furyl]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as perforin, which is crucial for immune cell function.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-amino-2,4-dicyanopyrido[1,2-a]benzimidazole: Shares the pyrido[1,2-a]benzimidazole core but lacks the furan and benzoate ester groups.
Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)-2-thienyl]benzoate: Similar structure but with a thienyl ring instead of a furan ring.
Uniqueness
Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-furyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H17N5O3 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate |
InChI |
InChI=1S/C26H17N5O3/c1-2-33-26(32)16-9-7-15(8-10-16)21-11-12-22(34-21)23-17(13-27)24(29)31-20-6-4-3-5-19(20)30-25(31)18(23)14-28/h3-12H,2,29H2,1H3 |
InChI Key |
DACRIKWWTSEXGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3=C(C4=NC5=CC=CC=C5N4C(=C3C#N)N)C#N |
Origin of Product |
United States |
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